Bromo(2-methoxy-2-methylpropyl)mercury
Description
Bromo(2-methoxy-2-methylpropyl)mercury (CAS RN: 52026-66-1) is an organomercury compound characterized by a mercury atom covalently bonded to a bromine atom and a 2-methoxy-2-methylpropyl group. The molecular formula is inferred as C₅H₁₁BrHgO, based on structural analogs such as bromo(3-ethoxypropyl)mercury (CAS 6012-84-6) . The 2-methoxy-2-methylpropyl substituent introduces steric hindrance due to its branched alkoxy structure, which influences reactivity and physical properties.
Properties
CAS No. |
52026-66-1 |
|---|---|
Molecular Formula |
C5H11BrHgO |
Molecular Weight |
367.64 g/mol |
IUPAC Name |
bromo-(2-methoxy-2-methylpropyl)mercury |
InChI |
InChI=1S/C5H11O.BrH.Hg/c1-5(2,3)6-4;;/h1H2,2-4H3;1H;/q;;+1/p-1 |
InChI Key |
CWXPEJKEUXTWHW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C[Hg]Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromo(2-methoxy-2-methylpropyl)mercury typically involves the reaction of 2-methoxy-2-methylpropyl bromide with a mercury salt, such as mercuric acetate or mercuric chloride, in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the compound. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Bromo(2-methoxy-2-methylpropyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to the formation of different organomercury species.
Complexation Reactions: The compound can form complexes with various ligands, affecting its reactivity and stability.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium halides or alkoxides, typically carried out in polar solvents like ethanol or acetone.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction state.
Complexation Reactions: Ligands such as phosphines or amines are used to form stable complexes with the mercury center.
Major Products Formed:
Substitution Reactions: Products include various substituted organomercury compounds.
Oxidation and Reduction Reactions: Products include different oxidation states of the mercury center.
Complexation Reactions: Products include stable organomercury-ligand complexes.
Scientific Research Applications
Chemistry: Bromo(2-methoxy-2-methylpropyl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the study of organomercury chemistry and its reactivity.
Biology: In biological research, organomercury compounds are used to study the effects of mercury on biological systems. This compound can be used as a model compound to investigate mercury’s interaction with biomolecules.
Medicine: Organomercury compounds have been explored for their potential therapeutic applications, including their use as antimicrobial agents. This compound may be studied for its biological activity and potential medicinal uses.
Industry: In the industrial sector, organomercury compounds are used in various applications, including catalysis and material science. This compound can be utilized in the development of new materials and catalytic processes.
Mechanism of Action
The mechanism of action of bromo(2-methoxy-2-methylpropyl)mercury involves its interaction with various molecular targets. The mercury center can form covalent bonds with nucleophilic sites on biomolecules, such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The bromine atom and the methoxy group can also influence the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Organomercury Compounds
Substituent-Based Comparisons
Alkoxy-Substituted Mercury Bromides
Bromo(3-ethoxypropyl)mercury (CAS 6012-84-6) Molecular Formula: C₅H₁₁BrHgO. Substituent: A linear 3-ethoxypropyl group. Key Difference: The ethoxy group at the third carbon reduces steric hindrance compared to the 2-methoxy-2-methylpropyl group in the target compound. This likely enhances its solubility in non-polar solvents .
Bromo(2-methoxybutyl)mercury (CAS 7256-22-6) Molecular Formula: C₅H₁₁BrHgO (inferred). Substituent: A longer-chain 2-methoxybutyl group.
Hydroxy-Substituted Analog
Bromo(2-hydroxypropyl)mercury (CAS 18832-83-2) Molecular Formula: C₃H₇BrHgO. Substituent: A 2-hydroxypropyl group. Key Properties: Melting point = 76.5°C; polar hydroxy group enables hydrogen bonding, increasing solubility in polar solvents like water or ethanol. Reactivity: The hydroxy group may participate in acid-base reactions or oxidation, unlike the methoxy group in the target compound .
Cyclic and Aromatic Substituents
Bromo(cyclohexyl)mercury (CAS 10192-55-9)
- Molecular Formula : C₆H₁₁BrHg.
- Substituent : Cyclohexyl group.
- Key Difference : The rigid cyclohexane ring enhances thermal stability but reduces reactivity in substitution reactions due to steric constraints .
Bromo(phenyl)mercury (CAS 1192-89-8)
Halogen-Substituted Analogs
Iodo(2-methoxy-2-methylpropyl)mercury (CAS 51930-62-2)
Functionalized Substituents
Bromo-[2-methoxy-3-(phenylcarbamoylamino)propyl]mercury (CAS 6975-80-0) Molecular Formula: C₁₁H₁₆BrHgN₂O₂ (inferred). Substituent: Complex phenylcarbamoylamino group.
Comparative Data Table
Research Findings and Implications
- Reactivity Trends : Alkoxy-substituted mercury bromides exhibit lower reactivity in nucleophilic substitutions compared to hydroxy-substituted analogs due to reduced polarity and steric effects .
- Toxicity and Stability : this compound’s branched structure may reduce acute toxicity compared to linear analogs by limiting membrane permeability, though chronic exposure risks remain significant .
- Synthetic Utility: The methoxy group in the target compound could serve as a directing group in organometallic reactions, whereas phenyl-substituted analogs are more suited for catalytic applications .
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